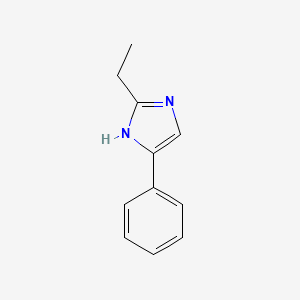

2-Ethyl-4-phenyl-1H-imidazole

Descripción general

Descripción

It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles play a crucial role in various applications, including pharmaceuticals, agrochemicals, and functional materials .

Synthesis Analysis

Several synthetic methods exist for preparing imidazoles. One notable approach involves cyclization of amido-nitriles, leading to the formation of disubstituted imidazoles. For instance, Fang et al. reported a protocol where amido-nitriles cyclize to yield 2,4-disubstituted NH-imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Aplicaciones Científicas De Investigación

Antibacterial Applications

- Synthesis and Antibacterial Evaluation : A study by Sun et al. (2017) highlights the antibacterial potential of 2-Ethyl-4-phenyl-1H-imidazole derivatives. These compounds exhibited significant inhibition against various Gram-positive and Gram-negative bacterial strains, showcasing their potential as antibacterial agents.

Antifungal Applications

- Antifungal Activity : Research by Wani et al. (2015) demonstrated that derivatives of 2-Ethyl-4-phenyl-1H-imidazole possess potent antifungal properties. This was evident in their ability to effectively combat various strains of Candida species, suggesting a promising avenue for treating fungal infections.

Cancer Research

- Cytotoxic Inhibitors and Anticancer Agents : A study conducted by Romagnoli et al. (2016) explored the use of 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole derivatives as potent anticancer agents. These compounds showed significant inhibitory effects on cancer cell lines, indicating their potential in cancer therapy.

Corrosion Inhibition

- Inhibition of Corrosion : The role of imidazole derivatives in corrosion inhibition was investigated by Prashanth et al. (2021). Their study revealed that certain imidazole derivatives, including those related to 2-Ethyl-4-phenyl-1H-imidazole, can significantly inhibit corrosion, particularly in metal surfaces.

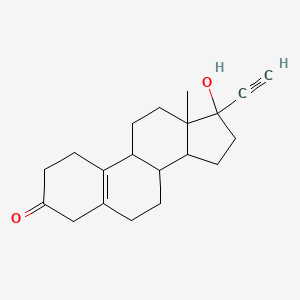

Hormonal Activity

- Influence on Estrogen Receptor : Research by Wiglenda et al. (2007) identified that certain 1H-imidazole derivatives exhibit hormonal activity by activating genes in estrogen receptor-positive cells. This suggests the potential use of 2-Ethyl-4-phenyl-1H-imidazole derivatives in hormonal therapies.

Synthesis and Characterization

- Synthetic Methods and Characterization : The synthesis and characterization of various imidazole derivatives, including 2-Ethyl-4-phenyl-1H-imidazole, have been extensively studied. For instance, Bandyopadhyay et al. (2014) described an efficient and green synthetic method for such compounds, highlighting their diverse applications in medicinal chemistry.

Catalytic Properties

- Catalysis in Polymer Science : The catalytic activity of imidazole derivatives in the curing of epoxy resins was explored by Farkas and Strohm (1968). Their study demonstrates the role of such compounds in improving the physical and chemical properties of resins, indicating their significance in polymer science.

Propiedades

IUPAC Name |

2-ethyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQOGMHNCICGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587495 | |

| Record name | 2-Ethyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-phenyl-1H-imidazole | |

CAS RN |

13739-51-0 | |

| Record name | 2-Ethyl-5-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

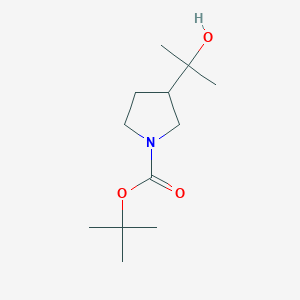

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)